molecular formula C5H9N5O2 B2566322 4H-1,2,4-triazole-3-carboximidamide, acetic acid CAS No. 1803591-89-0

4H-1,2,4-triazole-3-carboximidamide, acetic acid

Cat. No.: B2566322
CAS No.: 1803591-89-0
M. Wt: 171.16
InChI Key: XXFXUTIUCOALSQ-UHFFFAOYSA-N
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Description

4H-1,2,4-triazole-3-carboximidamide, acetic acid is a unique heterocyclic compound . It’s part of the 1,2,4-triazole-containing scaffolds which are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds often uses 3-amino-1,2,4-triazole . The synthesis method of 1,2,4-triazole mainly uses amidine, amide, amidine hydrazone, aryl diazonium salt, and hydrazone as nitrogen sources . There have been excellent progress in copper-catalyzed cross-couplings in the synthesis methods of 1,2,4-triazole .


Molecular Structure Analysis

The molecular formula of this compound is C5H9N5O2 . The structure of 1,2,4-triazoles is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent .


Physical and Chemical Properties Analysis

The physical form of this compound is powder . It has a molecular weight of 171.16 . The storage temperature is room temperature .

Safety and Hazards

The safety information for 4H-1,2,4-triazole-3-carboximidamide, acetic acid includes several hazard statements: H315, H319, H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

acetic acid;1H-1,2,4-triazole-5-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5.C2H4O2/c4-2(5)3-6-1-7-8-3;1-2(3)4/h1H,(H3,4,5)(H,6,7,8);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFXUTIUCOALSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=NNC(=N1)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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